3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a p-tolyl group and a tert-butyl ester group. It is commonly used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
It’s known that this compound is a semi-flexible linker useful for protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
This dual binding leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
As a component of protacs, it can be involved in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . The downstream effects would depend on the specific protein targeted for degradation.
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the degradation kinetics as well as the admet properties of protacs .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific protein targeted for degradation. By inducing the degradation of a specific protein, it could potentially alter cellular processes in which the protein is involved .
Action Environment
Factors such as ph and temperature could potentially affect its stability and activity, as is the case with many organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
-
Formation of Piperazine Derivative: : The piperazine ring is first substituted with a p-tolyl group. This can be achieved through a nucleophilic substitution reaction where p-tolyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide.
[ \text{C}_6\text{H}_4\text{CH}_3\text{Cl} + \text{C}_4\text{H}_8\text{N}_2 \rightarrow \text{C}_6\text{H}_4\text{CH}_3\text{C}_4\text{H}_7\text{N}_2 + \text{HCl} ]
-
Esterification: : The resulting p-tolyl-piperazine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
[ \text{C}_6\text{H}_4\text{CH}_3\text{C}_4\text{H}_7\text{N}_2 + \text{(CH}_3\text{)}_3\text{COCOCl} \rightarrow \text{C}_6\text{H}_4\text{CH}_3\text{C}_4\text{H}_7\text{N}_2\text{COO}\text{(CH}_3\text{)}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and real-time monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of p-carboxylic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
- p-Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpiperazine-1-carboxylic acid tert-butyl ester
- 3-Phenylpiperazine-1-carboxylic acid tert-butyl ester
- 3-(4-Methoxyphenyl)piperazine-1-carboxylic acid tert-butyl ester
Comparison
3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles. The tert-butyl ester group also contributes to its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-5-7-13(8-6-12)14-11-18(10-9-17-14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBKFIMIIKWZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679629 | |
Record name | tert-Butyl 3-(4-methylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669695-60-7 | |
Record name | tert-Butyl 3-(4-methylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.